molecular formula C20H21N3O5S B11932108 DprE1-IN-4

DprE1-IN-4

Cat. No.: B11932108
M. Wt: 415.5 g/mol
InChI Key: HBXACXQRFJZTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DprE1-IN-4 is a compound that has garnered significant attention in the field of tuberculosis research. It is an inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts the production of essential cell wall components, making it a promising target for anti-tubercular drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DprE1-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of benzothiazole derivatives, which are known for their inhibitory activity against DprE1 . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

DprE1-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups .

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl N-[2-[[4-(piperidine-1-carbonyl)benzoyl]amino]thiophene-3-carbonyl]carbamate

InChI

InChI=1S/C20H21N3O5S/c1-28-20(27)22-17(25)15-9-12-29-18(15)21-16(24)13-5-7-14(8-6-13)19(26)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,21,24)(H,22,25,27)

InChI Key

HBXACXQRFJZTFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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